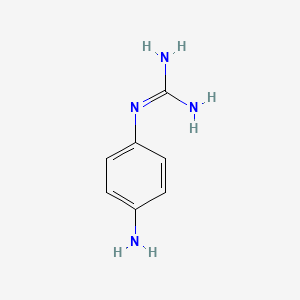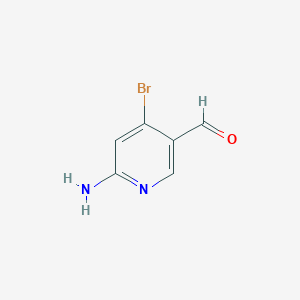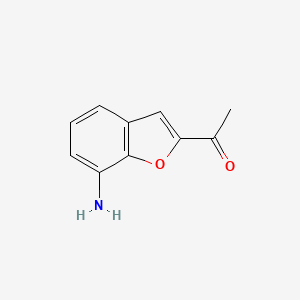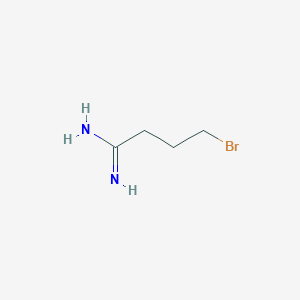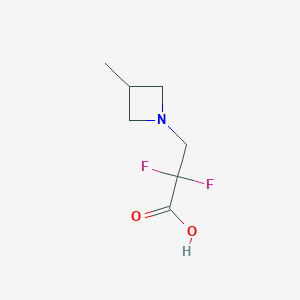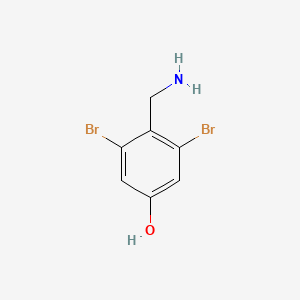![molecular formula C12H15BO4 B13148142 [3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)]propionic acid ethyl ester](/img/structure/B13148142.png)
[3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)]propionic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)]propionic acid ethyl ester: is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzoxaborole moiety, which is a boron-containing heterocycle. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)]propionic acid ethyl ester typically involves the following steps:
Formation of the Benzoxaborole Core: The benzoxaborole core can be synthesized by reacting 2-aminophenol with boric acid under acidic conditions. This reaction forms the 1,3-dihydro-1-hydroxy-2,1-benzoxaborole structure.
Attachment of the Propionic Acid Moiety: The benzoxaborole core is then reacted with 3-bromopropionic acid ethyl ester in the presence of a base such as potassium carbonate. This step attaches the propionic acid moiety to the benzoxaborole core, forming the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the benzoxaborole moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the propionic acid moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzoxaborole moiety.
Reduction: Reduced forms of the propionic acid moiety.
Substitution: Substituted derivatives at the ester group.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to the presence of the boronic ester group.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The benzoxaborole moiety is known to inhibit certain enzymes, making the compound useful in biochemical studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or pathways.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of [3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)]propionic acid ethyl ester involves its interaction with molecular targets such as enzymes. The benzoxaborole moiety can form reversible covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid
- 3-Fluoro-7-hydroxy-chroman-2,4-dione
Comparison:
- Structural Differences: While similar compounds may share the benzoxaborole core, they differ in the attached functional groups, which can influence their reactivity and applications.
- Unique Properties: The presence of the propionic acid ethyl ester moiety in [3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)]propionic acid ethyl ester provides unique chemical and biological properties, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H15BO4 |
|---|---|
Peso molecular |
234.06 g/mol |
Nombre IUPAC |
ethyl 3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoate |
InChI |
InChI=1S/C12H15BO4/c1-2-16-11(14)7-6-9-4-3-5-10-8-17-13(15)12(9)10/h3-5,15H,2,6-8H2,1H3 |
Clave InChI |
BKOYQRZFETURTH-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=CC=C2CCC(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


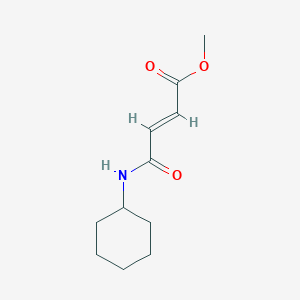
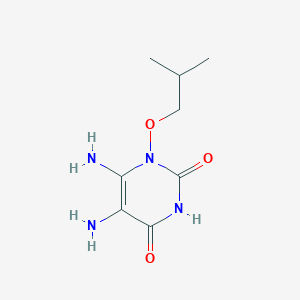
![2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid](/img/structure/B13148068.png)
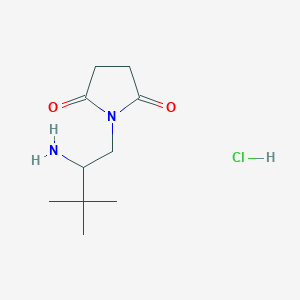
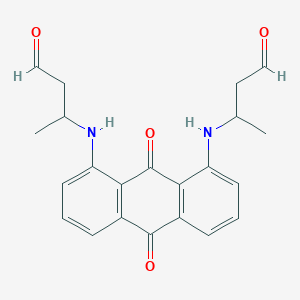
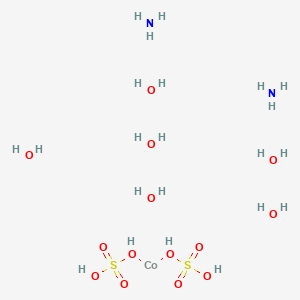
![2-O-tert-butyl 7-O-methyl 3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-2,7-dicarboxylate](/img/structure/B13148091.png)
